(3,5-Dibromo-Tyr1)-Leu-Enkephalin

Overview

Description

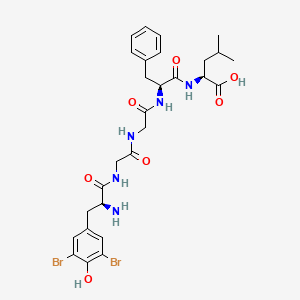

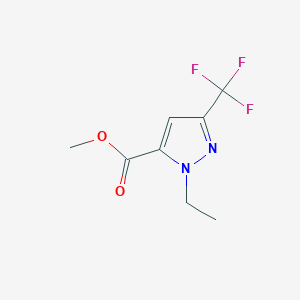

(3,5-Dibromo-Tyr1)-Leu-Enkephalin (3,5-DBT-Leu-Enkephalin) is an opioid peptide derived from the endogenous opioid peptide leu-enkephalin and is a promising candidate for the development of new opioid drugs. It is composed of three amino acids, tyrosine, leucine, and enkephalin, and has been modified with a bromine atom at the 3rd and 5th positions of the tyrosine residue. This modification results in a higher affinity for opioid receptors and a decreased rate of degradation, making 3,5-DBT-Leu-Enkephalin a promising candidate for drug development.

Scientific Research Applications

Systemic Delivery and Absorption

Research on enkephalins, such as Leu-enkephalin, has demonstrated their potential therapeutic benefits due to their analgesic actions. A study found that enkephalins could be effectively absorbed systemically through the eyes without the need for a surfactant as an absorption enhancer, suggesting a novel delivery route for peptide-based drugs like (3,5-Dibromo-Tyr1)-Leu-Enkephalin (Chiou, Chuang, & Chang, 1988).

Cardiovascular Effects

Enkephalins, including Leu-enkephalin, have been studied for their cardiovascular effects. Administration of these peptides has been shown to produce blood pressure increases, suggesting a potential area of research for (3,5-Dibromo-Tyr1)-Leu-Enkephalin in understanding and possibly managing cardiovascular conditions (Schaz et al., 1980).

Role in Pain Regulation

Leu-enkephalin-like substances have been measured in the cerebrospinal fluid of patients suffering from pain, indicating that enkephalins play a significant role in the regulation of pain sensitivity. This highlights the therapeutic potential of enkephalin analogs like (3,5-Dibromo-Tyr1)-Leu-Enkephalin in pain management (Hasumi et al., 1989).

Antinociceptive Modulation

Studies on the modulation of morphine antinociception by enkephalins demonstrate their ability to enhance the pain-relieving effects of morphine, suggesting a synergistic interaction. This points to the potential use of (3,5-Dibromo-Tyr1)-Leu-Enkephalin in enhancing opioid analgesia or possibly reducing the required doses of opioids, thereby minimizing side effects (Porreca, Jiang, & Tallarida, 1990).

Drug Delivery Systems

Research on the delivery of enkephalin analogs like Dalargin across the blood-brain barrier using nanoparticles suggests innovative methods to enhance the bioavailability and therapeutic efficacy of peptide drugs, including potentially (3,5-Dibromo-Tyr1)-Leu-Enkephalin (Schroeder, Sommerfeld, & Sabel, 1998).

Safety And Hazards

Future Directions

properties

IUPAC Name |

(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H35Br2N5O7/c1-15(2)8-22(28(41)42)35-27(40)21(12-16-6-4-3-5-7-16)34-24(37)14-32-23(36)13-33-26(39)20(31)11-17-9-18(29)25(38)19(30)10-17/h3-7,9-10,15,20-22,38H,8,11-14,31H2,1-2H3,(H,32,36)(H,33,39)(H,34,37)(H,35,40)(H,41,42)/t20-,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHBCIUIAEWGNRQ-FKBYEOEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC(=C(C(=C2)Br)O)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC(=C(C(=C2)Br)O)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H35Br2N5O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

713.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3,5-Dibromo-Tyr1)-Leu-Enkephalin | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1435222.png)

![3-(chloromethyl)-1H,4H,6H,7H-pyrano[4,3-c]pyrazole](/img/structure/B1435240.png)